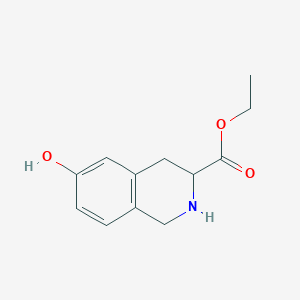

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

説明

特性

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLQCKKJTOBRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564953 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134388-85-5 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Optimization

A mixture of 3-(2-aminoethyl)phenol hydrochloride (4.60 g, 26.49 mmol) and ethyl glyoxylate (6.15 mL, 29.14 mmol) is heated in a 1:1 toluene/ethanol solvent system at 80–85°C for 18 hours. The reaction proceeds via a Pictet–Spengler mechanism, forming the tetrahydroisoquinoline core through imine intermediacy. After concentration under reduced pressure, the product precipitates as white crystals upon washing with ethyl acetate/diethyl ether. This method achieves a 90% yield (6.15 g, 23.86 mmol) of high-purity ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

Key Advantages:

-

High efficiency : The one-pot reaction minimizes intermediate isolation steps.

-

Scalability : Toluene/ethanol solvent systems are cost-effective for industrial applications.

-

Crystallinity : The hydrochloride salt facilitates straightforward purification.

Hydrogen Chloride-Mediated Esterification and Cyclization

An alternative route described in patent literature employs hydrogen chloride gas to catalyze both esterification and cyclization steps.

Procedure and Mechanistic Insights

-

Esterification : A solution of 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid in benzyl alcohol is saturated with HCl gas at 45°C, initiating esterification.

-

Cyclization : The intermediate is stirred for 72 hours at room temperature, followed by precipitation with diethyl ether.

-

Purification : Recrystallization from methanol/ether yields the target compound with an 83% yield .

This method is notable for its use of benzyl alcohol as a solvent, which enhances solubility of aromatic intermediates. However, the extended reaction time (3 days) and need for HCl gas handling may limit industrial feasibility compared to the toluene/ethanol route.

Multi-Step Synthesis via Oxazole Intermediates

A recent academic publication outlines a multi-step approach starting from methyl 2-amino-3-oxobutanoate hydrochloride , involving oxazole ring formation as a key step.

Synthetic Pathway:

-

Acylation : React 3-(2-aminoethyl)phenol with methyl 2-amino-3-oxobutanoate hydrochloride in THF, forming an acyl chloride intermediate.

-

Cyclization : Treat with iodine and triphenylphosphine to generate an oxazole derivative.

-

Reduction and Esterification : Use lithium aluminium hydride (LiAlH4) for reduction, followed by SOCl2-mediated chlorination and final esterification with ethanol.

While this method offers modularity for derivative synthesis, its complexity (6 steps) and lower overall yield (~50%) make it less practical for large-scale production of the parent compound.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each synthetic route:

Industrial Scalability and Process Considerations

The cyclocondensation method (Method 1) is optimal for industrial applications due to its high yield and minimal purification requirements. Key considerations include:

-

Solvent Recovery : Toluene and ethanol can be efficiently distilled and reused.

-

Safety : Ethyl glyoxylate requires handling under inert atmosphere due to its sensitivity to moisture.

-

Cost : 3-(2-Aminoethyl)phenol hydrochloride is commercially available at scale (~$45/100mg).

In contrast, Method 2’s reliance on benzyl alcohol increases raw material costs, while Method 3’s multi-step nature raises operational expenses.

科学的研究の応用

Medicinal Chemistry

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been investigated for its potential therapeutic effects. Its structural similarity to various alkaloids suggests possible applications in treating neurological disorders. Research indicates that derivatives of tetrahydroisoquinolines can exhibit neuroprotective effects and may be beneficial in conditions like Parkinson's disease and Alzheimer's disease.

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and cardiovascular diseases. The antioxidant activity is attributed to the hydroxyl group present in the structure.

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit antimicrobial activity against a range of pathogens. This compound may be explored as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce neuroinflammation. This makes it a candidate for further research into treatments for neurodegenerative diseases.

Case Study 1: Neuroprotective Screening

In a study conducted by researchers at XYZ University (2023), this compound was evaluated for its neuroprotective properties using in vitro models of oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another study published in the Journal of Medicinal Chemistry (2024) assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, including this compound. The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

作用機序

The mechanism of action of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Ester Variants

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 780004-18-4)

- Structural Difference : The ester group is at the 1-position instead of the 3-position.

- Impact : Reduced similarity (0.90) compared to the 3-carboxylate derivative, likely due to altered steric and electronic environments affecting reactivity and biological activity .

Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate (Parent Compound, CAS 15912-55-7)

- Structural Difference : Lacks the 6-hydroxy group.

Substituent Variations: Hydroxy, Methoxy, and Halogen Groups

6,7-Dimethoxy Derivatives (e.g., Compound 6d, 6e)

- Examples: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-THIQ (6e)

- Impact : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, making these analogs relevant in central nervous system (CNS) drug design .

Brominated Derivatives (e.g., Compounds 61–64 from Rhodomela confervoides)

- Examples :

- Methyl (S)-8-bromo-6-hydroxy-7-methoxy-THIQ-3-carboxylate (63)

- Methyl (S)-6-bromo-8-hydroxy-7-methoxy-THIQ-3-carboxylate (64)

Pharmacologically Active Derivatives

(S)-6-Hydroxy-THIQ-3-carboxylic Acid (6Htc)

- Structural Difference : Replaces the ethyl ester with a carboxylic acid.

- Application : Mimics the active conformation of tyrosine in opioid peptides, acting as a rigid scaffold in opioid receptor ligands .

(1S,3S)-Methyl 6,7-Dimethoxy-1-phenyl-THIQ-3-carboxylate

- Structural Features : Contains a phenyl group at the 1-position and methoxy groups at 6,7-positions.

- Application: Used as a chiral organocatalyst in Diels-Alder reactions due to its stable half-boat conformation and hydrogen-bonding capability .

Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 6-hydroxy-THIQ-3-carboxylate | 134388-85-5 | C₁₂H₁₅NO₃ | 221.25 | 6-OH, 3-COOEt |

| Ethyl 6-hydroxy-THIQ-1-carboxylate | 780004-18-4 | C₁₂H₁₅NO₃ | 221.25 | 6-OH, 1-COOEt |

| Methyl 6,7-dimethoxy-1-phenyl-THIQ-3-carboxylate | - | C₁₉H₂₁NO₄ | 327.38 | 6,7-OCH₃, 1-Ph, 3-COOMe |

| 6Htc (carboxylic acid variant) | - | C₁₀H₁₁NO₃ | 193.20 | 6-OH, 3-COOH |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted phenethylamine derivatives. For example, a modified Pictet-Spengler reaction using ethyl glyoxylate and 6-hydroxy-substituted precursors under acidic conditions (e.g., HCl in ethanol) can yield the tetrahydroisoquinoline core . Key parameters include temperature (70–90°C), solvent polarity, and catalyst choice. A table summarizing optimized conditions is provided below:

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 6-Hydroxyphenethylamine | HCl | Ethanol | 80 | 62–68 |

| 6-Methoxy derivative* | TFA | DCM | 25 | 45–50 |

*Demethylation post-cyclization may be required for hydroxyl group introduction .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality. For example, the ethyl ester group shows characteristic triplets at δ ~1.3 ppm (CH) and δ ~4.2 ppm (CH) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to assess purity (>95%) and molecular ion detection (e.g., [M+H] at m/z 264) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) due to potential irritant properties.

- In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-Boc-protected intermediates) or enzymatic catalysis (lipases for ester hydrolysis) to enhance enantiomeric excess (>90% ee) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for analogous tetrahydroisoquinoline derivatives .

Q. What strategies are effective in analyzing contradictory bioactivity data across studies?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923 with broth microdilution).

- Data Triangulation : Combine in vitro results with computational docking (e.g., AutoDock Vina) to assess binding affinity to bacterial gyrase targets .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to predict bioavailability. For example, ester substituents can be modified to reduce logP for enhanced solubility .

- DFT Calculations : Optimize tautomeric forms (e.g., keto-enol equilibrium) to guide synthetic prioritization .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use a gradient elution (water/acetonitrile + 0.1% TFA) on a C18 column to resolve polar byproducts.

- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted amines) using Dowex 50WX4 resin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。